4-(Benzyloxy)naphthalene-1,2-diol
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Overview
Description
4-(Benzyloxy)naphthalene-1,2-diol is an organic compound that features a naphthalene ring substituted with a benzyloxy group at the 4-position and hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)naphthalene-1,2-diol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of boronic esters as protective groups for the hydroxyl functionalities . The sequence involves the formation of boronic esters, followed by functionalization and deprotection under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of protecting groups and selective functionalization, are likely employed on a larger scale with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)naphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
4-(Benzyloxy)naphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)naphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the benzyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-1-naphthaldehyde
- 1,2-Dihydroxynaphthalene
- 4-Methoxynaphthalene-1,2-diol
Uniqueness
4-(Benzyloxy)naphthalene-1,2-diol is unique due to the presence of both benzyloxy and hydroxyl groups on the naphthalene ring
Properties
CAS No. |
88381-78-6 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-phenylmethoxynaphthalene-1,2-diol |
InChI |
InChI=1S/C17H14O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17(15)19/h1-10,18-19H,11H2 |
InChI Key |
AYMZAZVGJXNVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C3=CC=CC=C32)O)O |
Origin of Product |
United States |
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